molecular formula C18H12ClN3S B12451758 6-[(2-Chlorobenzyl)sulfanyl]-2,3'-bipyridine-5-carbonitrile

6-[(2-Chlorobenzyl)sulfanyl]-2,3'-bipyridine-5-carbonitrile

Cat. No.: B12451758
M. Wt: 337.8 g/mol
InChI Key: CTGSJYQFDHCELB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 6-[(2-Chlorobenzyl)sulfanyl]-2,3’-bipyridine-5-carbonitrile typically involves the reaction of 2-chlorobenzyl chloride with 2,3’-bipyridine-5-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

6-[(2-Chlorobenzyl)sulfanyl]-2,3’-bipyridine-5-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted bipyridines .

Scientific Research Applications

6-[(2-Chlorobenzyl)sulfanyl]-2,3’-bipyridine-5-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(2-Chlorobenzyl)sulfanyl]-2,3’-bipyridine-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The bipyridine scaffold allows for coordination with metal ions, which can modulate the activity of metalloenzymes or disrupt metal-dependent biological processes. The chlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar compounds to 6-[(2-Chlorobenzyl)sulfanyl]-2,3’-bipyridine-5-carbonitrile include:

The uniqueness of 6-[(2-Chlorobenzyl)sulfanyl]-2,3’-bipyridine-5-carbonitrile lies in its specific substitution pattern and the presence of both a bipyridine scaffold and a carbonitrile group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H12ClN3S

Molecular Weight

337.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridine-3-carbonitrile

InChI

InChI=1S/C18H12ClN3S/c19-16-6-2-1-4-15(16)12-23-18-13(10-20)7-8-17(22-18)14-5-3-9-21-11-14/h1-9,11H,12H2

InChI Key

CTGSJYQFDHCELB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(C=CC(=N2)C3=CN=CC=C3)C#N)Cl

Origin of Product

United States

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